2-fluoro-4-pentylBenzoic acid
CAS No.: 123843-53-8
Cat. No.: VC14354951
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123843-53-8 |
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Molecular Formula | C12H15FO2 |
Molecular Weight | 210.24 g/mol |
IUPAC Name | 2-fluoro-4-pentylbenzoic acid |
Standard InChI | InChI=1S/C12H15FO2/c1-2-3-4-5-9-6-7-10(12(14)15)11(13)8-9/h6-8H,2-5H2,1H3,(H,14,15) |
Standard InChI Key | MBKLYSRTBPOBGZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=CC(=C(C=C1)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 2-fluoro-4-pentylbenzoic acid consists of a benzene ring substituted with a fluorine atom at the 2-position, a pentyl (-C₅H₁₁) group at the 4-position, and a carboxylic acid (-COOH) functional group at the 1-position (Figure 1). This arrangement confers unique electronic and steric properties, influencing its solubility, acidity, and intermolecular interactions. The fluorine atom’s electronegativity polarizes the aromatic ring, while the pentyl chain enhances lipophilicity, a feature critical for applications in hydrophobic environments .
Table 1: Comparative Physicochemical Properties of Fluoro-Substituted Benzoic Acids
Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP |
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2-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 186–189 | 271.7 | 1.3 | 2.32 |
2-Fluoro-4-(4-pentylcyclohexyl)benzoic acid | C₁₈H₂₅FO₂ | N/A | N/A | N/A | 3.8* |
2-Fluoro-4-pentylbenzoic acid | C₁₂H₁₅FO₂ | ~160–165 (est.) | ~300 (est.) | 1.1–1.2 (est.) | 3.5–4.0 (est.) |
Data extrapolated from analogs .
Spectroscopic Signatures
While experimental spectral data for 2-fluoro-4-pentylbenzoic acid are unavailable, predictions can be made based on related compounds:
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¹H NMR: The pentyl chain’s methylene protons (δ 1.2–1.5 ppm) and terminal methyl group (δ 0.88 ppm) would appear as multiplet and triplet signals, respectively. Aromatic protons adjacent to fluorine may exhibit coupling (J = 8–10 Hz) .
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¹³C NMR: The carboxylic carbon resonates near δ 170 ppm, while the fluorine-bearing carbon appears at δ 160–165 ppm due to deshielding .
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IR Spectroscopy: Stretching vibrations for C=O (≈1680 cm⁻¹) and O-H (≈2500–3300 cm⁻¹) are expected, with C-F absorption near 1100 cm⁻¹ .
Synthesis and Manufacturing Approaches
Friedel-Crafts Acylation Route
A patent by CN110903176A describes a scalable method for synthesizing fluorinated methylbenzoic acids via Friedel-Crafts acylation, adaptable for 2-fluoro-4-pentylbenzoic acid:
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Acylation: React m-fluorotoluene with pentanoyl chloride under Lewis acid catalysis (e.g., AlCl₃) in 1,2-dichloroethane at –5–10°C. This step generates a ketone intermediate.
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Oxidation: Convert the acetylated product to the carboxylic acid using alkaline hydrolysis (NaOH, 80–100°C), followed by acidification.
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Purification: Recrystallization from toluene or ethyl acetate yields the target compound.
This method offers a 45–60% yield for analogous structures, though isomer separation remains challenging .
Alternative Pathways
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Grignard Reaction: Functionalization of 2-fluoro-4-bromobenzoic acid with pentylmagnesium bromide, though limited by bromine’s directing effects.
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Catalytic Carboxylation: Palladium-catalyzed carbonylation of 2-fluoro-4-pentylbenzene derivatives, as demonstrated for isopropyl analogs .
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
The compound’s logP (estimated 3.5–4.0) suggests high lipid solubility, making it suitable for lipid-based formulations. It is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and dichloromethane .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 250°C, indicating robustness for high-temperature applications .
Applications in Pharmaceutical and Materials Science
Drug Intermediate
Fluorobenzoic acids are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The pentyl chain may enhance blood-brain barrier penetration, positioning this compound as a candidate for central nervous system (CNS) therapeutics .
Liquid Crystal Precursor
Analogous to 2-fluoro-4-(4-pentylcyclohexyl)benzoic acid , this compound could serve as a mesogen in liquid crystal displays (LCDs), leveraging its rigid aromatic core and flexible alkyl chain.
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